molecular formula C24H22ClN3O4S B2705627 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325694-89-1

2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2705627
CAS No.: 325694-89-1
M. Wt: 483.97
InChI Key: AMSQPJXHRKDBGE-UHFFFAOYSA-N
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Description

2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications

Cyclization and Derivatization

Cyclization of related compounds, such as 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, with halogens leads to derivatives with potential biological activities. These derivatives are transformed into compounds with a methylthiazol-2-yl piperazin-1-yl moiety, indicating a route for generating novel compounds with the base chemical structure for further study and application in scientific research (Zborovskii et al., 2011).

Luminescent Properties and Electron Transfer

Research on similar naphthalimide compounds with piperazine substituents has revealed their luminescent properties and ability for photo-induced electron transfer. These properties suggest potential applications in the development of new materials or probes for scientific studies, highlighting the importance of the base chemical structure in photophysical research (Gan et al., 2003).

Anticancer Activity

A hybrid pharmacophore approach involving 4-aminoquinoline derivatives, similar to the compound , has been used to synthesize compounds with significant anticancer activities. This research underscores the potential of such compounds in developing new anticancer agents, especially against breast cancer cells, demonstrating the compound's relevance in medicinal chemistry and oncology (Solomon et al., 2019).

Synthesis and Chemical Properties

The synthesis of related compounds, such as 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, highlights the diverse chemical manipulations possible with the core structure. These studies provide insights into the compound's chemical behavior and potential modifications for specific scientific applications (Acharyulu et al., 2010).

Formaldehyde Detection

The development of a rapid and facile fluorimetric method for detecting formaldehyde using a compound with a similar structure indicates potential applications in environmental monitoring and analytical chemistry. Such research demonstrates the compound's utility in designing sensitive and specific detection methods for hazardous substances (Dong et al., 2016).

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSQPJXHRKDBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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